Bis(vinylsulfonyl)propanol
Overview
Description
Bis(vinylsulfonyl)propanol is an organic compound with the molecular formula C7H12O5S2. It is characterized by the presence of two vinylsulfonyl groups attached to a propanol backbone. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in both research and industrial applications .
Scientific Research Applications
Bis(vinylsulfonyl)propanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a cross-linking agent in polymer chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: The compound is employed in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
1,3-Bis(vinylsulfonyl)propan-2-ol, also known as Bis(vinylsulfonyl)propanol, is a chemical compound with the formula C7H12O5S2 . This compound has been used in various applications, including organic synthesis . Here is a general overview based on the information available:
Target of Action
It’s known that this compound can react with multiple types of amino acids under physiological conditions .
Mode of Action
It’s known that the compound can react with multiple types of amino acids, including cysteine, lysine, and histidine . This suggests that it may interact with proteins in a complex manner, potentially altering their structure or function.
Biochemical Analysis
Biochemical Properties
1,3-Bis(vinylsulfonyl)propan-2-ol plays a significant role in biochemical reactions due to its ability to form covalent bonds with nucleophilic amino acid residues in proteins. It interacts with enzymes, proteins, and other biomolecules through its vinylsulfonyl groups, which can react with thiol, amine, and hydroxyl groups. This reactivity makes it a valuable tool for cross-linking studies, where it is used to link proteins together to study their interactions and structures. For example, it has been used to cross-link bovine serum albumin, myoglobin, and other proteins to facilitate structural elucidation .
Cellular Effects
1,3-Bis(vinylsulfonyl)propan-2-ol influences various cellular processes by modifying proteins and enzymes within the cell. It can affect cell signaling pathways, gene expression, and cellular metabolism by covalently modifying key proteins involved in these processes. The compound’s ability to form stable covalent bonds with proteins can lead to changes in protein function and stability, ultimately impacting cellular function .
Molecular Mechanism
The molecular mechanism of 1,3-Bis(vinylsulfonyl)propan-2-ol involves its vinylsulfonyl groups reacting with nucleophilic residues in proteins, such as cysteine, lysine, and histidine. This reaction forms covalent bonds, leading to the cross-linking of proteins or the modification of enzyme active sites. These modifications can result in enzyme inhibition or activation, as well as changes in gene expression by altering the activity of transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Bis(vinylsulfonyl)propan-2-ol can change over time due to its stability and degradation. The compound is relatively stable in aqueous solutions, but its reactivity can decrease over time as it undergoes hydrolysis or other degradation processes. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly when used in cross-linking experiments to study protein interactions and structures .
Dosage Effects in Animal Models
The effects of 1,3-Bis(vinylsulfonyl)propan-2-ol in animal models vary with different dosages. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes. Studies have shown that there is a threshold dose above which the compound’s effects become detrimental to the organism .
Metabolic Pathways
1,3-Bis(vinylsulfonyl)propan-2-ol is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways. For example, it can inhibit or activate enzymes by covalently modifying their active sites, leading to changes in the overall metabolic activity of the cell .
Transport and Distribution
Within cells and tissues, 1,3-Bis(vinylsulfonyl)propan-2-ol is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The compound’s ability to form covalent bonds with proteins also influences its distribution, as it can become localized to areas where its target proteins are abundant .
Subcellular Localization
The subcellular localization of 1,3-Bis(vinylsulfonyl)propan-2-ol is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, where it can exert its effects on protein function and activity. For example, the compound may be directed to the nucleus to modify transcription factors or to the mitochondria to affect metabolic enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(vinylsulfonyl)propanol can be synthesized through the reaction of vinyl sulfone with epichlorohydrin under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully controlled to minimize side reactions and ensure consistent product quality. The final product is often purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Bis(vinylsulfonyl)propanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the vinylsulfonyl groups to sulfonyl groups.
Substitution: The vinyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, substituted propanol derivatives, and various functionalized compounds depending on the specific reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(ethylsulfonyl)propan-2-ol
- 1,3-Bis(methylsulfonyl)propan-2-ol
- 1,3-Bis(phenylsulfonyl)propan-2-ol
Uniqueness
Bis(vinylsulfonyl)propanol is unique due to the presence of vinyl groups, which confer higher reactivity compared to ethyl or methyl analogs. This increased reactivity makes it particularly useful in applications requiring rapid and efficient cross-linking or functionalization .
Properties
IUPAC Name |
1,3-bis(ethenylsulfonyl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5S2/c1-3-13(9,10)5-7(8)6-14(11,12)4-2/h3-4,7-8H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBDFTUDYRPGJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CC(CS(=O)(=O)C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401294422 | |
Record name | 1,3-Bis(ethenylsulfonyl)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401294422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67006-32-0 | |
Record name | 1,3-Bis(ethenylsulfonyl)-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67006-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Bis(ethenylsulfonyl)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401294422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-bis(ethenylsulfonyl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.088 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.